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cIAP1 Ligand-Linker Conjugates 3

PROTAC Linker Chemistry SNIPER Synthesis cIAP1

PROTAC/SNIPER design requires precise linker geometry-suboptimal length impairs ternary complex formation and degrader potency. cIAP1 Ligand-Linker Conjugates 3 provides a PEG3 linker with terminal carboxylic acid (MW 788.95, cLogP 4.7), enabling direct amide conjugation to amine-bearing target ligands. • Terminal COOH for amine warhead coupling-preferred over amine-terminated Conjugates 1 when target ligand carries a free amine. • Shorter PEG3 spacer vs. PEG4 variants constrains linker flexibility, reducing entropic penalties during ternary complex assembly. • High-affinity cIAP1 BIR3 recruitment (parent LCL161 Kd ~0.5 nM); validated in MM.1S and MDA-MB-231 cancer models. Supplied as ≥98% pure solid; stable at -20°C (powder, 3 years). Shipped ambient or blue ice.

Molecular Formula C39H56N4O11S
Molecular Weight 788.9 g/mol
Cat. No. B15145428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 Ligand-Linker Conjugates 3
Molecular FormulaC39H56N4O11S
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C39H56N4O11S/c1-26(42(5)38(49)54-39(2,3)4)35(47)41-33(27-11-7-6-8-12-27)37(48)43-16-10-15-31(43)36-40-30(25-55-36)34(46)28-13-9-14-29(23-28)53-22-21-51-18-17-50-19-20-52-24-32(44)45/h9,13-14,23,25-27,31,33H,6-8,10-12,15-22,24H2,1-5H3,(H,41,47)(H,44,45)/t26-,31-,33-/m0/s1
InChIKeyWAPVQKADLXUREQ-CTVJOPNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cIAP1 Ligand-Linker Conjugates 3 Overview


cIAP1 Ligand-Linker Conjugates 3 (CAS 2222354-20-1), also known as E3 ligase Ligand-Linker Conjugates 40, is a chemical tool used as an intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and specific and non-genetic IAP-dependent protein erasers (SNIPERs) . It comprises an IAP antagonist ligand derived from the LCL161 pharmacophore, which binds the BIR3 domain of cIAP1, connected via a polyethylene glycol (PEG3) linker to a terminal carboxylic acid moiety . This terminal acid group is essential for subsequent conjugation to a target-protein ligand .

Workflow PROTAC / SNIPER synthesis intermediate
Linker PEG3 spacer with terminal carboxylic acid
Selection Logic Amide coupling to amine-containing target ligands

cIAP1 Ligand-Linker Conjugates 3: Linker Architecture and Interchangeability


In the design of PROTACs and SNIPERs, the ligand-linker conjugate is a critical intermediate, and direct substitution is not feasible [1]. The physicochemical properties of the linker—specifically its length, hydrophilicity, and terminal functional group—are major determinants of the final degrader's cellular permeability, solubility, and its ability to form a productive ternary complex with cIAP1 and the target protein [1]. A linker that is too short may prevent ternary complex formation, while a longer or more hydrophobic linker can negatively impact permeability and solubility [2]. Furthermore, the linker's terminal group dictates the conjugation chemistry with the target ligand's warhead. Therefore, a seemingly similar IAP ligand conjugate (e.g., a PEG2 variant with an amine terminus vs. a PEG3 variant with a carboxylic acid) will produce a bifunctional molecule with significantly different molecular properties and potentially altered degradation efficacy [3].

Linker length mismatch: PEG3 vs. PEG4 alters distance between cIAP1 and target protein; ternary complex formation may shift.

Terminal group mismatch: Carboxylic acid (amide coupling) vs. amine (requires COOH on target ligand) dictates conjugation strategy; direct replacement risks failed coupling.

Physicochemical shift: Different linker length/type changes molecular weight, rotatable bonds, and hydrophilicity, impacting final degrader permeability and solubility.

cIAP1 Ligand-Linker Conjugates 3 Evidence Guide


PEG3-Carboxylic Acid vs. PEG4-Amine Linker Motif

The linker in cIAP1 Ligand-Linker Conjugates 3 is a triethylene glycol (PEG3) chain terminating in a carboxylic acid group, as confirmed by its SMILES structure `OCCOCCOCCOCC(O)=O` . This differs from the closely related cIAP1 Ligand-Linker Conjugates 1, which incorporates a tetraethylene glycol (PEG4) chain with a terminal amine group (`NCCOCCOCCOCCOC...`), a critical difference that dictates the available conjugation chemistry for attaching a target protein ligand . The PEG3 linker provides a shorter spatial distance between the IAP-binding and target-binding moieties in the final bifunctional degrader.

Linker motif
Data to verify
This conjugatePEG3 (≈12 atoms) · carboxylic acid
ComparatorPEG4 (≈15 atoms) · primary amine
Linker geometry and conjugation chemistry differ; non-interchangeable.
Based on vendor SMILES; confirm experimentally.
PROTAC Linker Chemistry SNIPER Synthesis cIAP1 Molecular Design

Molecular Weight and Rotatable Bond Comparison

cIAP1 Ligand-Linker Conjugates 3 has a molecular weight of 788.95 g/mol and a rotatable bond count of 22 . Its analog, cIAP1 Ligand-Linker Conjugates 1, has a higher molecular weight (808.00 g/mol) and a slightly higher rotatable bond count (23) due to its longer PEG4 linker and benzyl carbamate-protected amine . Both conjugates exhibit similar lipophilicity with calculated LogP values of 4.7 and 4.6, respectively, a range typical for these IAP ligand intermediates . The lower molecular weight and slightly reduced rotatable bond count of Conjugates 3 may confer a marginal advantage in terms of synthetic tractability and permeability potential [1].

Physicochemical profile
Reported
MW 788.95 g/mol · Rotatable bonds 22 (vs. 808.00, 23)
Modest differences may influence permeability and synthetic tractability.
Vendor-specified properties; impact on final degrader requires validation.
Physicochemical Properties PROTAC Design Lipinski's Rule of Five cIAP1

cIAP1 Binding Affinity of the Parent Pharmacophore

While direct binding data for cIAP1 Ligand-Linker Conjugates 3 is not publicly available, its IAP-binding motif is a derivative of the potent IAP antagonist LCL161 . The isolated cIAP1 ligand module (cIAP1 ligand 1, CAS 2095244-42-9), which forms the core of this conjugate, demonstrates high affinity for the cIAP1-BIR3 domain with a dissociation constant (Kd) of 0.5 nM as determined by isothermal titration calorimetry (ITC) [1]. This class-level inference suggests that the parent ligand possesses sub-nanomolar binding potency, which is essential for efficient recruitment of the E3 ligase. In contrast, alternative ligands like Birinapant exhibit a >20-fold weaker affinity for cIAP1 (Kd < 1 nM vs. Kd 45 nM for XIAP) [2].

cIAP1 binding affinity
Class-level inference
Parent ligand (inferred)Kd ≈ 0.5 nM (ITC)
BirinapantKd < 1 nM (SPR, bivalent)
Inferred high cIAP1 affinity supports ligase recruitment efficiency.
Class-level inference; conjugate binding not directly measured.
cIAP1 Binding Affinity IAP Antagonist LCL161 Derivative PROTAC

cIAP1 Ligand-Linker Conjugates 3 Applications


Amine-Warhead Conjugation for SNIPER Synthesis

The terminal carboxylic acid group on the PEG3 linker of cIAP1 Ligand-Linker Conjugates 3 makes it the preferred choice for conjugation to target protein ligands that possess a primary or secondary amine group, enabling straightforward amide bond formation . This is in contrast to cIAP1 Ligand-Linker Conjugates 1, which requires a carboxylic acid group on the warhead for conjugation due to its terminal amine . Therefore, researchers developing SNIPERs where the target ligand is an amine-functionalized small molecule (e.g., derivatives of Dasatinib or other kinase inhibitors) should prioritize this conjugate over other linker variants.

Ternary Complex Geometry with Shorter PEG3 Linker

Based on structural analysis, the PEG3 linker in Conjugates 3 provides a shorter bridge between the cIAP1 and target protein ligands compared to the PEG4 linker in Conjugates 1 . In cases where molecular modeling or prior SAR studies indicate that a longer, more flexible linker reduces degradation efficiency—potentially by allowing non-productive binary complexes or increasing entropic penalties—cIAP1 Ligand-Linker Conjugates 3 offers a quantifiably distinct alternative to explore a more constrained linker geometry [1].

SAR Profiling of IAP-Recruiting PROTACs

This conjugate is a key reagent for generating compound libraries to perform structure-activity relationship (SAR) studies focused on the linker region. Its distinct molecular properties (MW: 788.95, Rotatable Bonds: 22, cLogP: 4.7) allow researchers to systematically evaluate the impact of linker length and composition on the potency (DC50) and efficacy (Dmax) of the final heterobifunctional degrader. Direct comparisons can be made against bifunctional molecules synthesized from other IAP ligand-linker conjugates (e.g., Conjugate 1, Conjugate 15) to dissect the contribution of the linker to overall cellular activity.

Degraders for cIAP1-Expressing Cancer Cell Lines

Given that the parent IAP ligand (derived from LCL161) exhibits high affinity for cIAP1 (Kd ~0.5 nM) [2], bifunctional degraders constructed using Conjugate 3 are expected to potently recruit cIAP1. This is particularly relevant in cancer models known to be sensitive to IAP antagonist-mediated apoptosis or cIAP1 degradation, such as multiple myeloma (e.g., MM.1S) or breast cancer (e.g., MDA-MB-231) cell lines [3]. While the activity of the final degrader is target-dependent, this conjugate provides a high-affinity cIAP1 recruitment module for exploring novel targets in these disease-relevant cellular contexts.

Application
Selection Property
Validation Focus
PROTAC/SNIPER conjugate synthesis
Carboxylic acid terminal for amine-target coupling
Conjugation efficiency and linker integrity
Linker geometry SAR studies
PEG3 spacer length (shorter than PEG4 variants)
Ternary complex formation and degradation efficiency
IAP-recruiting PROTAC library synthesis
Distinct linker profile (MW, rotatable bonds, cLogP)
Linker contribution to DC50 and Dmax
cIAP1-expressing cancer cell-line studies
cIAP1 BIR3 domain recruitment context
Model-dependent degradation endpoint (DC50/Dmax)

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